(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine
Overview
Description
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amine group at the 4-position, which is further connected to a 4-fluoro-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-aminopyrimidine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 6-chloro-4-aminopyrimidine is dissolved in DMF, and potassium carbonate is added to the solution. The mixture is then heated to the desired temperature, and 4-fluorobenzyl chloride is added dropwise. The reaction is allowed to proceed for several hours until completion.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF are employed.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of organic electronic materials and dyes.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways.
Mechanism of Action
The mechanism of action of (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-pyrimidin-4-yl)-(4-methyl-benzyl)-amine
- (6-Chloro-pyrimidin-4-yl)-(4-chloro-benzyl)-amine
- (6-Chloro-pyrimidin-4-yl)-(4-bromo-benzyl)-amine
Uniqueness
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine is unique due to the presence of the 4-fluoro-benzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-11(16-7-15-10)14-6-8-1-3-9(13)4-2-8/h1-5,7H,6H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPHLWTSQJTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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